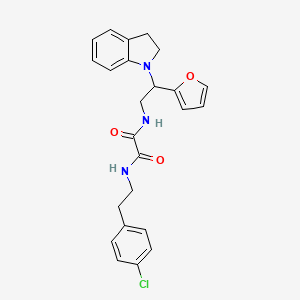
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
科学研究应用
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been studied extensively for its potential applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have neuroprotective effects and can improve cognitive function. In oncology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to have potent anti-cancer activity and can induce apoptosis in cancer cells. In immunology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have anti-inflammatory effects and can modulate the immune response.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins and is essential for the survival of cancer cells. In immunology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. In neuroscience, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to improve cognitive function and protect against oxidative stress and inflammation. In oncology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In immunology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to have anti-inflammatory effects and modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A in lab experiments is its potent activity and specificity. 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have a high affinity for its targets and can induce significant effects at low concentrations. However, one of the limitations of using 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A is its potential toxicity. 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to have cytotoxic effects at high concentrations, and caution should be taken when using it in lab experiments.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A. In neuroscience, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential applications in the treatment of neurodegenerative diseases. In oncology, more research is needed to investigate the anti-cancer activity of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential use in combination with other chemotherapeutic agents. In immunology, further studies are needed to explore the immunomodulatory effects of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential applications in the treatment of autoimmune diseases.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its potent activity and specificity make it an attractive candidate for further studies, but caution should be taken when using it in lab experiments due to its potential toxicity. Further research is needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A involves the reaction of 2-(4-fluorophenyl)acetic acid with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine in the presence of a coupling agent and a base. The resulting product is then purified through column chromatography to obtain pure 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYDDMOPAEAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)


![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)

![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)
![(2E)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2972714.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)
